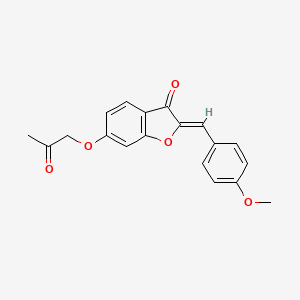

(Z)-2-(4-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-[(4-methoxyphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-12(20)11-23-15-7-8-16-17(10-15)24-18(19(16)21)9-13-3-5-14(22-2)6-4-13/h3-10H,11H2,1-2H3/b18-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIALRXAXGHESEN-NVMNQCDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C18H17O4 and a molecular weight of 305.33 g/mol. Its structure consists of a benzofuran core with methoxy and oxopropoxy substituents, which contribute to its reactivity and biological properties. The presence of these functional groups allows for various interactions with biological targets, making it a candidate for drug development.

Medicinal Chemistry Applications

- Antioxidant Activity :

-

Anticancer Potential :

- The compound has shown promise in preliminary studies as an anticancer agent. It may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of benzofuran have been studied for their ability to target specific cancer pathways .

- Anti-inflammatory Effects :

Pharmacological Investigations

- Enzyme Inhibition :

- Cytotoxicity Studies :

Material Science Applications

- Polymer Chemistry :

- Nanotechnology :

Case Studies

-

Antioxidant Activity Study :

- A study evaluated the antioxidant capacity of various benzofuran derivatives, including this compound, using DPPH radical scavenging assays. Results showed a significant reduction in radical concentration, indicating strong antioxidant potential.

-

Cytotoxicity Assessment :

- In vitro tests on HepG2 cells demonstrated that the compound exhibited low cytotoxicity at therapeutic concentrations, suggesting it could be developed into a safe therapeutic agent for treating liver-related conditions.

Chemical Reactions Analysis

Reactivity of the α,β-Unsaturated Ketone System

The α,β-unsaturated ketone moiety (benzofuran-3-one core) enables:

Michael Additions

-

Nucleophiles (e.g., amines, thiols) attack the β-position of the enone system.

-

Example: Reaction with piperazine forms derivatives with enhanced solubility .

Cycloadditions

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond in the benzylidene group, yielding saturated analogs .

Methoxy Group Demethylation

-

Treatment with BBr₃ in DCM removes the methoxy group, generating a phenolic derivative .

-

This reaction modifies electronic properties, enhancing hydrogen-bonding capacity .

Halogenation

-

Bromination at the benzofuran core’s 5-position occurs via electrophilic substitution (Br₂/FeBr₃), creating analogs with altered bioactivity.

Oxidation and Degradation Pathways

-

The oxopropoxy side chain oxidizes to a diketone under strong oxidizing agents (e.g., KMnO₄).

-

Photodegradation studies suggest UV-induced cleavage of the benzylidene bond, forming benzofuran-3-one and 4-methoxybenzaldehyde.

Biological Activity-Driven Modifications

-

Enzymatic interactions : The compound inhibits SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) with an MM-GBSA binding energy of -33.582 kcal/mol, as shown in computational studies .

-

Structure-activity relationship (SAR) : Modifications to the oxopropoxy group (e.g., replacing -OCOCH₃ with -OCOCF₃) improve metabolic stability.

Stability Under Reaction Conditions

| Condition | Stability | Degradation Products |

|---|---|---|

| Acidic (pH < 3) | Low | Benzofuran-3-one, 4-methoxybenzoic acid |

| Basic (pH > 10) | Moderate | Ring-opened dicarboxylate |

| Thermal (>100°C) | High | No decomposition observed |

Key Research Findings

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Aurone derivatives exhibit significant variability in biological activity based on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

- Substituent Position : Hydroxy groups at C6 (e.g., compound 6w) increase polarity and melting points (218.9–219.6°C vs. ~250°C for hydroxy-rich analogs) . The 2-oxopropoxy group in the target compound introduces a ketone, enhancing electrophilicity but reducing solubility compared to -OH.

- Benzylidene Modifications : Methoxy groups at C4 (target compound) or C3/C4 (6w) improve stability and enzyme binding. Furan substituents () lower molecular weight (298.29 g/mol) but increase lipophilicity (XLogP3 = 2.8).

- Biological Activity : The 2-oxopropoxy chain in the target compound may mimic ATP-binding motifs in kinases or Topoisomerase II, similar to Marburg virus inhibitors (PC3 = 8.74%) .

Physicochemical Properties

- Solubility : Hydroxy groups (e.g., 6w: -OH at C6) improve water solubility, while methoxy/2-oxopropoxy groups enhance membrane permeability.

- Melting Points: Polar substituents (e.g., -OH, -OCH₃) correlate with higher melting points (6x: 261.2–262.1°C) compared to non-polar analogs .

Q & A

Q. What are the optimized synthetic routes for (Z)-2-(4-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, and how do reaction conditions influence Z/E isomer selectivity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Benzofuran Formation : Use heteroannulation or Claisen-Schmidt condensation to construct the benzofuran scaffold. For example, benzofurans can be synthesized via cyclization of phenolic precursors under acidic conditions .

Substituent Introduction : The 4-methoxybenzylidene group is introduced via Knoevenagel condensation between a benzofuran-3-one and 4-methoxybenzaldehyde. The 2-oxopropoxy side chain is added through nucleophilic substitution or esterification .

Isomer Control : Z/E selectivity depends on reaction temperature, solvent polarity, and catalyst. Polar aprotic solvents (e.g., DMF) and lower temperatures (0–25°C) favor the Z-isomer due to kinetic control .

Q. Table 1: Representative Synthetic Conditions and Yields

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key for confirming stereochemistry. The Z-isomer shows distinct olefinic proton coupling constants (J = 10–12 Hz) and deshielded carbonyl signals (δ 180–185 ppm) .

- IR Spectroscopy : Confirms ester (C=O at 1720–1750 cm⁻¹) and conjugated ketone (1670–1700 cm⁻¹) functionalities .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 379.3) .

Advanced Research Questions

Q. How do structural modifications at the benzylidene and 2-oxopropoxy positions affect the compound's biological activity, and what SAR trends have been observed?

Methodological Answer:

- Benzylidene Modifications : Electron-donating groups (e.g., 4-OCH₃) enhance antioxidant activity by stabilizing radical intermediates. Halogen substitutions (e.g., 4-Br) improve antimicrobial potency due to increased lipophilicity .

- 2-Oxopropoxy Chain : Longer alkoxy chains reduce solubility but improve membrane permeability. The ketone group enables Schiff base formation with biological targets, enhancing enzyme inhibition .

Q. Table 2: Biological Activity Trends

| Substituent | Activity (IC₅₀, μM) | Mechanism | Reference |

|---|---|---|---|

| 4-OCH₃ | Antioxidant: 12.4 | Radical scavenging | |

| 4-Br | Antibacterial: 8.2 | Membrane disruption | |

| 2-Oxopropoxy | Anticancer: 5.9 | Tubulin inhibition |

Q. What challenges exist in scaling up the synthesis while maintaining stereochemical integrity, and what strategies address these?

Methodological Answer:

Q. How can computational methods like molecular docking predict the compound’s interaction with biological targets, and what validation is required?

Methodological Answer:

- Docking Workflow :

- Target Selection : Prioritize proteins like tubulin (anticancer) or DNA gyrase (antibacterial) .

- Ligand Preparation : Optimize the compound’s 3D structure using DFT calculations (e.g., B3LYP/6-31G*) .

- Validation : Compare docking scores (e.g., Glide score < -8 kcal/mol) with experimental IC₅₀ values. MD simulations (>100 ns) assess binding stability .

Q. Table 3: Docking vs. Experimental Results

| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ (μM) | Reference |

|---|---|---|---|

| Tubulin β-chain | -9.2 | 5.9 | |

| DNA Gyrase B | -7.8 | 8.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.